
Roscovitine
概要
説明
セレジクリブは、ロスコビチンとしても知られており、サイクリン依存性キナーゼ(CDK)の低分子阻害剤です。特にがん治療における潜在的な治療用途のために、広く研究されてきました。 セレジクリブは、細胞周期の調節と転写に重要な役割を果たすCDK2、CDK7、CDK9を含む複数のCDKを阻害します .
準備方法
合成経路と反応条件
セレジクリブは、プリン骨格の修飾を含む複数段階のプロセスを通じて合成されます。主な手順には以下が含まれます。
工業生産方法
セレジクリブの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、効率的な触媒、最適化された反応条件、および最終製品の高い収率と純度を保証するための精製技術の使用が含まれます .
化学反応の分析
反応の種類
セレジクリブは、以下を含むさまざまな化学反応を受けます。
酸化: セレジクリブは、特定の条件下で酸化されて酸化誘導体になります。
還元: 還元反応は、分子内の特定の官能基を修飾できます。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、官能基が修飾されたセレジクリブのさまざまな誘導体が含まれており、それらは異なる生物学的活性と特性を示す可能性があります .
科学研究への応用
科学的研究の応用
Roscovitine, also known as CY-202 or Seliciclib, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that functions by directly competing for the ATP-binding site . It is a broad-range purine inhibitor, effective against CDK1, CDK2, CDK5, and CDK7, but less so against CDK4 and CDK6 . this compound is currently being evaluated as a potential treatment for cancers, neurodegenerative diseases, inflammation, viral infections, polycystic kidney disease, and glomerulonephritis .
Scientific Research Applications
This compound is widely utilized as a biological tool in studies related to the cell cycle, cancer, apoptosis, and neurobiology . Research indicates that this compound can inhibit cell proliferation and prevent the production of amyloid-beta, suggesting potential applications in Alzheimer's disease and various cancers .
Anti-Cancer Applications
This compound's anti-cancer effects have been studied in various cancer xenografts. Some findings include:
- Colorectal Cancer: In xenograft experiments using LoVo human colorectal cancer cells in CD1 nude mice, this compound (100 mg/kg, administered intraperitoneally three times daily for five days) resulted in a 45% reduction in tumor growth compared to controls .
- Uterine Carcinoma: In xenograft experiments using MESSA-DX5 human uterine carcinoma cells in CD1 nude mice, this compound (500 mg/kg orally three times daily for four days) significantly reduced tumor growth .
- Breast Cancer: MDA-MB 231 tumor xenografts in nude mice showed a 73% increase in growth inhibition when combining this compound (100 mg/kg) with irradiation (7.5 Gy), compared to 54% for irradiation alone .
- Colon Cancer: this compound (500 mg/kg orally) caused a 79% reduction in tumor growth compared to controls on day 5 in the HCT116 human colon cancer xenograft model in nude mice .
- Ewing’s Sarcoma: Mice xenografts of A4573 Ewing’s sarcoma cells treated with this compound (50 mg/kg intraperitoneally for five days) grew only ~1.25-fold relative to their original size at the start of treatment, while tumors in untreated mice grew ~14.5-fold .
- Prostate Cancer: this compound showed a 35% tumor growth inhibition in a PC-3 prostate cancer xenograft model .
- Osteosarcoma: Osteosarcoma tumor xenografts in B6D2F1 mice showed a 55% reduction in weight in animals receiving this compound (300 mg/kg a day orally) during resting time and a 35% reduction in those treated at active time compared with untreated controls .
- Glioblastoma: this compound has demonstrated anti-proliferative and pro-apoptotic effects on two human glioblastoma cell lines in vitro, with changes in gene expression of CDKs and cyclins, along with p53 and p21 .
Neurodegenerative Diseases
This compound is being explored for its potential in treating neurodegenerative conditions . Pretreatment with this compound at 20 µmol/L for 24 hours was protective against HIV protein gp120 toxicity in an animal model of HIV-protein mediated neurotoxicity .
Kidney Diseases
This compound has shown promise in treating kidney diseases . Studies in rats with Thy1 glomerulonephritis showed that this compound treatment preserved renal function, increasing creatinine clearance, reducing proteinuria and haematuria, and increasing urinary excretion . In rats with passive Heymann nephritis, treatment with this compound decreased the number of glomerular mitotic figures . In a Pkd1 conditional knockout mouse model, this compound-treated group showed a significant inhibition of polycystic kidney disease .
Metabolic Effects
This compound can prevent prolonged diet-induced metabolic disruption and restore mitochondrial activity in brown adipose tissue (BAT) and epididymal white adipose tissue (eWAT) . It reduces weight gain in obese mice and prevents accompanying inflammation, fibrosis, and insulin resistance . Proteomic analysis indicates that this compound promotes healthier mitochondria and activates creatine biosynthesis, contributing to its anti-obesity activity .
Pain Treatment
This compound has been investigated for pain treatment in animal models . In bone cancer mice models, intrathecal administration of this compound reduced mechanical allodynia and thermal hyperalgesia by downregulating the expression of NR2A .
Retinal Degeneration
This compound decreased apoptosis of retinal photoreceptor cells in the Rd1 retinal degeneration mouse model . In a rabbit glaucoma model, this compound instillation lowered intraocular pressure and amplified the effects of tunicamycin .
RNA Synthesis
作用機序
セレジクリブは、サイクリン依存性キナーゼ(CDK)を阻害することで効果を発揮します。CDKは、細胞周期と転写を調節する酵素です。セレジクリブはCDK2、CDK7、CDK9を阻害することにより、細胞周期を混乱させ、がん細胞の細胞周期停止とアポトーシスにつながります。 さらに、RNAポリメラーゼIIのリン酸化に関与するCDK9を阻害することにより、転写調節に影響を与えます .
類似化合物の比較
類似化合物
ファドラシクリブ: セレジクリブと比較して、CDK2およびCDK9に対する効力と選択性が向上した新規CDK阻害剤.
CCT068127: 同様の作用機序を持つ別のCDK阻害剤ですが、選択性プロファイルが異なります.
セレジクリブの独自性
セレジクリブは、細胞周期の調節と転写の両方に関係する複数のCDKを標的とする、幅広いCDK阻害スペクトルのために独特です。
類似化合物との比較
Similar Compounds
Fadraciclib: A novel CDK inhibitor with improved potency and selectivity for CDK2 and CDK9 compared to seliciclib.
CCT068127: Another CDK inhibitor with a similar mechanism of action but different selectivity profile.
Uniqueness of Seliciclib
Seliciclib is unique due to its broad spectrum of CDK inhibition, targeting multiple CDKs involved in both cell cycle regulation and transcription.
生物活性
Roscovitine (also known as (R)-roscovitine) is a potent cyclin-dependent kinase (CDK) inhibitor that has garnered significant attention in the fields of cancer research and pharmacology due to its ability to modulate various cellular processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and potential therapeutic applications.
This compound functions primarily as an inhibitor of CDKs, which are crucial regulators of the cell cycle. By inhibiting these kinases, this compound induces cell cycle arrest and apoptosis in various cancer cell lines. The compound's IC50 value averages around 15 µM across different cancer types, indicating its effectiveness in blocking cell cycle progression at multiple checkpoints (G0, G1, S, or G2/M) depending on the specific cellular context and dosage .
Key Pathways Affected by this compound
- Cell Cycle Regulation : this compound inhibits CDK1, CDK2, CDK5, CDK7, and CDK9, leading to disrupted phosphorylation of substrates necessary for cell cycle progression.
- Apoptosis Induction : The compound promotes apoptotic pathways by altering the expression of pro-apoptotic and anti-apoptotic proteins .
- Signal Transduction Pathways : this compound affects several signaling cascades including Ras-MAPK, NF-κB, and JAK-STAT pathways, which are integral to cell survival and proliferation .
Effects on Cancer Cell Lines
This compound has been extensively studied in various cancer models, demonstrating significant anti-proliferative effects across a range of tumor types:
Cancer Type | Model | Dosage | Effect |
---|---|---|---|
Colorectal Cancer | LoVo xenograft | 100 mg/kg (i.p.) | 45% reduction in tumor growth |
Uterine Carcinoma | MESSA-DX5 xenograft | 500 mg/kg (oral) | 62% reduction in tumor growth |
Breast Cancer | MDA-MB-231 | 10 µg/ml | Induced irreversible growth inhibition |
Ewing’s Sarcoma | A4573 xenograft | 50 mg/kg (i.p.) | Tumor size increased only ~1.25-fold |
Prostate Cancer | PC-3 xenograft | 300 mg/kg (oral) | 35% tumor growth inhibition |
These findings illustrate this compound's potential as a therapeutic agent in oncology, particularly for its ability to enhance the efficacy of existing treatments when combined with radiation therapy .
Case Studies
-
Colorectal Cancer Study :
In a study involving human colorectal cancer xenografts, this compound was administered intraperitoneally at a dosage of 100 mg/kg three times daily for five days. Results indicated a significant reduction in tumor size by approximately 45%, showcasing its potential as an adjunctive treatment in colorectal malignancies . -
Breast Cancer Analysis :
Research on MDA-MB-231 cells revealed that treatment with this compound not only inhibited DNA synthesis but also induced morphological changes typical of apoptosis such as chromatin condensation and cell shrinkage. These effects were observed even after the removal of the drug, indicating a lasting impact on cell viability .
Additional Biological Activities
Apart from its anti-cancer properties, this compound has shown promise in modulating immune responses and exerting analgesic effects. It influences innate immunity by inducing apoptosis in neutrophils and eosinophils while promoting an anti-inflammatory T-cell response. Furthermore, it has been noted for its protective effects against cystic fibrosis by enhancing CFTR trafficking to the plasma membrane .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing Roscovitine’s inhibition of cyclin-dependent kinases (CDKs) in vitro?
- Methodological Answer : To evaluate CDK inhibition, use kinase activity assays with recombinant CDKs (e.g., CDK2, CDK5) and measure ATP consumption via luminescence-based systems. Include IC50 determination using dose-response curves (1–20 µM this compound). For cell-based validation, synchronize cells in specific cell cycle phases (e.g., serum starvation for G0/G1) and analyze phosphorylation status of CDK substrates (e.g., Rb protein for CDK2) via Western blot . Flow cytometry with propidium iodide staining can quantify cell cycle arrest (e.g., G1/S phase block in hepatocellular carcinoma cells) .
Q. How can researchers verify this compound-induced apoptosis in neutrophil studies?
- Methodological Answer : Use Annexin V/propidium iodide staining to detect early and late apoptosis in neutrophils. Confirm caspase-3 activation via fluorogenic substrates (e.g., DEVD-AMC) or Western blot for cleaved caspase-3. Include controls with pan-caspase inhibitors (e.g., Z-VAD-FMK) to validate specificity. For genetic validation, compare apoptosis in wild-type vs. Bcl-2 transgenic neutrophils .
Q. What pharmacokinetic parameters should be prioritized in this compound biodistribution studies?
- Methodological Answer : Measure plasma and tissue concentrations (e.g., lung, brain) using LC-MS/MS after systemic administration (intraperitoneal or intravenous). Calculate area under the curve (AUC), half-life (t1/2), and blood-brain barrier penetration efficiency. In neuroprotection studies, validate CNS exposure by correlating brain this compound levels with CDK5/p25 activity inhibition using immunoprecipitation kinase assays .
Advanced Research Questions
Q. How should researchers resolve contradictory data on this compound’s interactions with DNA-damaging agents (e.g., cisplatin)?
- Methodological Answer : Design sequential vs. concurrent treatment schedules to dissect timing-dependent effects. For example, pre-treatment with cisplatin followed by this compound may enhance DNA damage retention, while concurrent use may antagonize efficacy due to cell cycle arrest. Use clonogenic survival assays and synergy analysis (e.g., Chou-Talalay method) to quantify interactions. Validate findings in drug-resistant osteosarcoma cell lines to rule out ABC transporter-mediated efflux .
Q. What structural biology approaches elucidate this compound’s selectivity for CDK5 over other kinases?
- Methodological Answer : Perform X-ray crystallography of CDK5/p25 complexes bound to this compound to identify critical binding residues (e.g., glycine-rich loop conformation). Compare with CDK2-Roscovitine structures to highlight steric or electrostatic differences. Use kinase profiling panels (>150 kinases) to confirm selectivity and rule off-target effects (e.g., pyridoxal kinase inhibition) .
Q. How can this compound’s neuroprotective effects in ischemia models be optimized for translational research?
- Methodological Answer : Employ delayed administration protocols (e.g., 2–4 hours post-ischemia) to mimic clinical scenarios. Use MRI or histopathology to quantify infarct volume reduction. Pair with behavioral tests (e.g., rotarod, Morris water maze) to assess functional recovery. Validate CDK5/p25 pathway inhibition in vivo via immunohistochemistry for phospho-tau or neurofilament markers .
Q. What experimental models are suitable for studying this compound’s role in brown adipocyte differentiation?
- Methodological Answer : Use primary adipocyte cultures treated with this compound (10 µM) under adipogenic conditions. Monitor UCP1 expression via qPCR/Western blot and mitochondrial biogenesis via MitoTracker staining. Compare with cold-induced beige adipogenesis models. For in vivo validation, administer this compound in diet-induced obese mice and measure thermogenesis via metabolic cages .
Q. Data Analysis and Interpretation
Q. How should researchers address variability in this compound’s efficacy across cancer cell lines?
- Methodological Answer : Stratify cell lines by genetic background (e.g., p53 status, Rb expression) and correlate with this compound sensitivity (IC50 values). Use RNA-Seq to identify transcriptomic signatures (e.g., E2F target genes) predictive of response. Validate findings in CRISPR-engineered isogenic cell lines (e.g., CDK2 knockout) .
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on genomic instability?
- Methodological Answer : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare chromosomal aberrations (e.g., micronuclei counts) across doses. Use RNA-Seq-based e-Karyotyping to quantify allele-specific expression changes indicative of copy number variations. Include normal diploid controls to distinguish drug-induced vs. baseline genomic noise .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies across laboratories?
- Methodological Answer : Adhere to STAIR guidelines for preclinical studies: blind treatment groups, use both sexes in animal models, and report detailed protocols (e.g., cell passage numbers, serum batch details). Deposit raw data (e.g., flow cytometry FCS files, Western blot images) in public repositories like Figshare .
特性
IUPAC Name |
(2R)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIHMVBBUGXLCJ-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171928 | |
Record name | Seliciclib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186692-46-6 | |
Record name | Roscovitine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186692-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Seliciclib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186692466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Seliciclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | roscovitine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=701554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Seliciclib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SELICICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ES1C2KQ94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。